4-(2,6-Dichloroanilino)-3-thiophenemethanol
Overview
Description
4-(2,6-Dichloroanilino)-3-thiophenemethanol is an organic compound that features a thiophene ring substituted with a methanol group and a 2,6-dichloroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichloroanilino)-3-thiophenemethanol typically involves the reaction of 2,6-dichloroaniline with a thiophene derivative. One common method includes the following steps:
Chlorination: Aniline is chlorinated using dilute hydrochloric acid and hydrogen peroxide to form 2,6-dichloroaniline.
Coupling Reaction: The 2,6-dichloroaniline is then reacted with a thiophene derivative under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dichloroanilino)-3-thiophenemethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(2,6-Dichloroanilino)-3-thiophenemethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2,6-Dichloroanilino)-3-thiophenemethanol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, similar to how diclofenac works .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroaniline: A precursor in the synthesis of 4-(2,6-Dichloroanilino)-3-thiophenemethanol.
Diclofenac: A nonsteroidal anti-inflammatory drug with a similar aniline structure.
Thiophene Derivatives: Compounds with a thiophene ring that exhibit various biological activities.
Uniqueness
This compound is unique due to its combination of a thiophene ring and a dichloroanilino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[4-(2,6-dichloroanilino)thiophen-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NOS/c12-8-2-1-3-9(13)11(8)14-10-6-16-5-7(10)4-15/h1-3,5-6,14-15H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVFDFPBSQMFOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC2=CSC=C2CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.